molecular formula C12H20N2O5 B2455202 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide CAS No. 941914-66-5

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide

Cat. No.: B2455202
CAS No.: 941914-66-5
M. Wt: 272.301
InChI Key: WZKYCQYVVWDSLE-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide is a synthetic organic compound characterized by its unique spiroketal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide typically involves the following steps:

    Formation of the Spiroketal Core: The spiroketal core, 1,4-dioxaspiro[4.4]nonane, can be synthesized from aliphatic compounds or γ-lactones. For instance, the condensation of two molecules of γ-hydroxy carboxylic acid lactone in the presence of sodium ethoxide forms a dilactone, which is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide.

    Attachment of the Oxalamide Moiety: The spiroketal intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is subsequently treated with 2-aminoethanol to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides or halides can be employed under basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

N1-(1,4-dioxaspiro[4

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic compounds.

    Materials Science: It can be incorporated into polymers to impart specific properties such as flexibility or thermal stability.

Mechanism of Action

The mechanism by which N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spiroketal structure can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.4]nonane: The core spiroketal structure.

    N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)ethane-1,2-diamine: A related compound with a different functional group.

Uniqueness

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide is unique due to the combination of its spiroketal core and oxalamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-(2-hydroxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c15-6-5-13-10(16)11(17)14-7-9-8-18-12(19-9)3-1-2-4-12/h9,15H,1-8H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKYCQYVVWDSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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